molecular formula C10H13ClO2 B1472159 (4-Chloro-2-propoxyphenyl)methanol CAS No. 1613412-81-9

(4-Chloro-2-propoxyphenyl)methanol

Cat. No. B1472159
CAS RN: 1613412-81-9
M. Wt: 200.66 g/mol
InChI Key: FCSFZIFCYPTGTN-UHFFFAOYSA-N
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Description

(4-Chloro-2-propoxyphenyl)methanol, also known as 4-Chloro-2-propylphenol (4-CPP), is a chemical compound that is used in a variety of applications. It is a white solid that has a molecular weight of around 172.58 g/mol and a melting point of around 57-58°C. 4-CPP has a wide range of applications, from being used as a precursor in the synthesis of pharmaceuticals to being used as a fungicide in agriculture. It is also used in the synthesis of other compounds, such as 2-chloro-4-propylphenol, which is used in the production of polymers.

Future Directions

: Hao Qi, Xuewen Wu & Hehuan Huan. “Simulation and comprehensive technical, economic, and environmental assessments of carbon dioxide capture for methanol production through flue gas of a combined cycle power plant.” International Journal of Energy and Environmental Engineering, 14, 405–429 (2023). Link

: “Plant-to-planet analysis of CO₂-based methanol processes.” RSC Publishing. Link

: ChemicalBook. “(4-Chloro-2-propoxyphenyl)methanol (1613412-81-9) - Chemical Properties, Structure, Melting Point, Boiling Point, Density, Molecular Formula, Molecular Weight, Physical Properties, Toxicity, Customs Codes.” Link

: ChemicalBook. "(4-Chloro-2-propoxyphenyl)methanol (1613412-81-9) - 化学性质,熔点

properties

IUPAC Name

(4-chloro-2-propoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h3-4,6,12H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSFZIFCYPTGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-propoxyphenyl)methanol

Synthesis routes and methods

Procedure details

Charge 5-chloro-2-(hydroxymethyl)phenol (997 mg, 6.29 mmol, PREPARATION 7), iodopropane (1.17 g, 6.92 mmol), K2CO3 (1.74 g, 12.58 mmol) and DMF (6 mL) to a sealed tube. The reaction mixture was heated to 100° C. overnight. It was then poured into ice-water and extracted with ethyl acetate twice, washed the organic phase with water twice, brine and dried with Na2SO4, concentrated and purified by silica gel chromatograph to give the title compound (729 mg, 58%). 1H NMR (400 MHz, CDCl3): δ 1.05 (3H, t, J=7.2 Hz), 1.79-1.88 (2H, m), 3.96 (2H, t, J=6.4 Hz), 4.64 (2H, s), 6.85 (1H, d, J=1.2 Hz), 6.91 (1H, dd, J=1.6 Hz, 8.4 Hz), 7.20 (1H, d, J=8.0 Hz).
Quantity
997 mg
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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